molecular formula C6H6F4O2 B13457431 2,2,3,3-Tetrafluoro-1-methylcyclobutanecarboxylic acid

2,2,3,3-Tetrafluoro-1-methylcyclobutanecarboxylic acid

Cat. No.: B13457431
M. Wt: 186.10 g/mol
InChI Key: VDSKVECFNLWSIH-UHFFFAOYSA-N
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Description

2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid is a fluorinated organic compound characterized by a cyclobutane ring structure. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutane with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced technologies to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid is unique due to its specific arrangement of fluorine atoms and the presence of a carboxylic acid functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C6H6F4O2

Molecular Weight

186.10 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H6F4O2/c1-4(3(11)12)2-5(7,8)6(4,9)10/h2H2,1H3,(H,11,12)

InChI Key

VDSKVECFNLWSIH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1(F)F)(F)F)C(=O)O

Origin of Product

United States

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